Ammonium, hexamethylenebis(dimethylethyl-, dibromide
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Overview
Description
Ammonium, hexamethylenebis(dimethylethyl-, dibromide) is a quaternary ammonium compound known for its surfactant properties. This compound is part of the gemini surfactants family, which are characterized by having two hydrophilic head groups and two hydrophobic tails linked by a spacer . These unique structural features confer enhanced surface activity and antimicrobial properties, making it a valuable compound in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, hexamethylenebis(dimethylethyl-, dibromide) typically involves the reaction of hexamethylene-1,6-dibromide with dimethylethylamine. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Ammonium, hexamethylenebis(dimethylethyl-, dibromide) primarily undergoes nucleophilic substitution reactions due to the presence of the bromide ions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents like water or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hexamethylene-1,6-diol .
Scientific Research Applications
Ammonium, hexamethylenebis(dimethylethyl-, dibromide) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ammonium, hexamethylenebis(dimethylethyl-, dibromide) involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis . This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Hexamethylene-1,6-bis(N-dodecyl-N,N-dimethylammonium bromide): Another gemini surfactant with similar antimicrobial properties.
Hexamethylenebis(triethylammonium bromide): Known for its use in nucleophilic substitution reactions.
Uniqueness
Ammonium, hexamethylenebis(dimethylethyl-, dibromide) stands out due to its unique combination of hydrophilic and hydrophobic properties, making it highly effective as a surfactant and antimicrobial agent. Its ability to form stable micelles and vesicles also makes it a valuable compound in drug delivery systems .
Properties
CAS No. |
3614-32-2 |
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Molecular Formula |
C14H34BrN2+ |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
ethyl-[6-[ethyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C14H34N2.BrH/c1-7-15(3,4)13-11-9-10-12-14-16(5,6)8-2;/h7-14H2,1-6H3;1H/q+2;/p-1 |
InChI Key |
RLALGMUCDPIDOK-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)CCCCCC[N+](C)(C)CC.[Br-].[Br-] |
Canonical SMILES |
CC[N+](C)(C)CCCCCC[N+](C)(C)CC.[Br-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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